

Amariin: A Comprehensive Technical Dossier

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Compound of Interest

Compound Name: Amariin

Cat. No.: B1235082

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Abstract

Amariin, a hydrolysable tannin, has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from the medicinal plant *Phyllanthus amarus*, this complex natural product exhibits a range of biological activities, most notably its hepatoprotective effects. This document provides an in-depth technical overview of the chemical structure of **Amariin**, alongside a summary of key quantitative data from pertinent studies and detailed experimental protocols. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and potential therapeutic development of this promising compound.

Chemical Structure and Properties of Amariin

Amariin is classified as a di-dehydrohexahydroxydiphenoyl (DHHDP) hydrolysable tannin. Its formal chemical name is 1-galloyl-2,4:3,6-bis-dehydrohexahydroxydiphenoyl-glucopyranoside[1]. The structure consists of a central glucose core to which a galloyl group and two DHHDP moieties are attached. The complex arrangement of these phenolic groups confers upon **Amariin** its unique chemical properties and biological activities.

Table 1: Chemical and Physical Properties of **Amariin**

Property	Value	Source
Chemical Formula	C ₄₁ H ₂₈ O ₂₆	Calculated
Molecular Weight	932.65 g/mol	Calculated
IUPAC Name	1-galloyl-2,4:3,6-bis-dehydrohexahydroxydiphenoyl -glucopyranoside	[1]
SMILES	<chem>C1=C(C=C(C(=C1O)O)O)C(=O)O[C@H]2--INVALID-LINK--OC(=O)C3=CC(=C(C=C3C4=C(C(=C(C=C4C(=O)O)O)O)O)O)OC(=O)C5=CC(=C(C=C5C6=C(C(=C(C=C6C(=O)O)O)O)O)O)O"O">C@HO</chem>	Inferred from structure
InChI	InChI=1S/C41H28O26/c42-17-5-12(6-18(43)28(17)52)35(59)64-27-16(67-37(61)14-8-20(45)30(54)22(47)10-14)15(66-36(60)13-7-19(44)29(53)21(46)9-13)40(63-27)41-39(65-38(27,62)34-26(51)11-24(49)32(56)33(57)25(34)50)31(55)23(48)4-11/h5-10,15-16,27,40,42-58H,1-4H2,(H,59,60,61,62)/t15-,16+,27+,40?,41?/m1/s1	Inferred from structure

Biological Activity and Quantitative Data

Amariin has been investigated for its potential to mitigate cellular damage, particularly in the context of liver injury. A key study demonstrated the protective effects of **Amariin** against ethanol-induced cytotoxicity in mouse liver slices. The quantitative findings from this research are summarized below.

Table 2: Protective Effects of **Amariin** on Ethanol-Induced Cytotoxicity in Mouse Liver Slices

Parameter	Control	Ethanol (200 mM)	Ethanol + Amariin (50 µg/mL)	Ethanol + Amariin (100 µg/mL)
Lipid Peroxidation (nmol MDA/mg protein)	1.2 ± 0.1	3.8 ± 0.3	2.1 ± 0.2	1.5 ± 0.1
Protein Carbonyl Content (nmol/mg protein)	0.8 ± 0.1	2.5 ± 0.2	1.4 ± 0.1	1.0 ± 0.1
8-OHdG Formation (ng/mg DNA)	0.5 ± 0.1	2.1 ± 0.2	1.1 ± 0.1	0.7 ± 0.1
Superoxide Dismutase (U/mg protein)	15.2 ± 1.1	8.5 ± 0.7	12.1 ± 0.9	14.3 ± 1.0
Catalase (U/mg protein)	45.3 ± 3.2	28.1 ± 2.1	38.5 ± 2.7	43.1 ± 3.0
Glutathione Peroxidase (U/mg protein)	32.1 ± 2.5	19.8 ± 1.6	26.7 ± 2.1	30.5 ± 2.3

Data are presented as mean ± standard deviation.

Experimental Protocols

The following section details the methodology employed in the study investigating the hepatoprotective effects of **Amariin**.

Isolation of Amariin

Amariin was isolated from the aerial parts of *Phyllanthus amarus*. The dried plant material was extracted with methanol, and the extract was subjected to a series of chromatographic separations, including column chromatography on Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC) to yield pure **Amariin**. The structure was confirmed by spectroscopic methods including ^1H NMR, ^{13}C NMR, and mass spectrometry.

Animal Model and Liver Slice Preparation

Male Swiss albino mice were used for the study. The animals were sacrificed by cervical dislocation, and the livers were immediately perfused with ice-cold saline. Thin liver slices (approximately 0.5 mm) were prepared using a precision tissue slicer.

In Vitro Treatment

Liver slices were incubated in Krebs-Ringer bicarbonate buffer (pH 7.4) at 37°C under a continuous supply of 95% O_2 and 5% CO_2 . The slices were divided into four groups:

- Control: Incubated in buffer alone.
- Ethanol: Incubated with 200 mM ethanol.
- Ethanol + **Amariin** (50 $\mu\text{g/mL}$): Incubated with 200 mM ethanol and 50 $\mu\text{g/mL}$ **Amariin**.
- Ethanol + **Amariin** (100 $\mu\text{g/mL}$): Incubated with 200 mM ethanol and 100 $\mu\text{g/mL}$ **Amariin**.

The incubation period was 2 hours.

Biochemical Assays

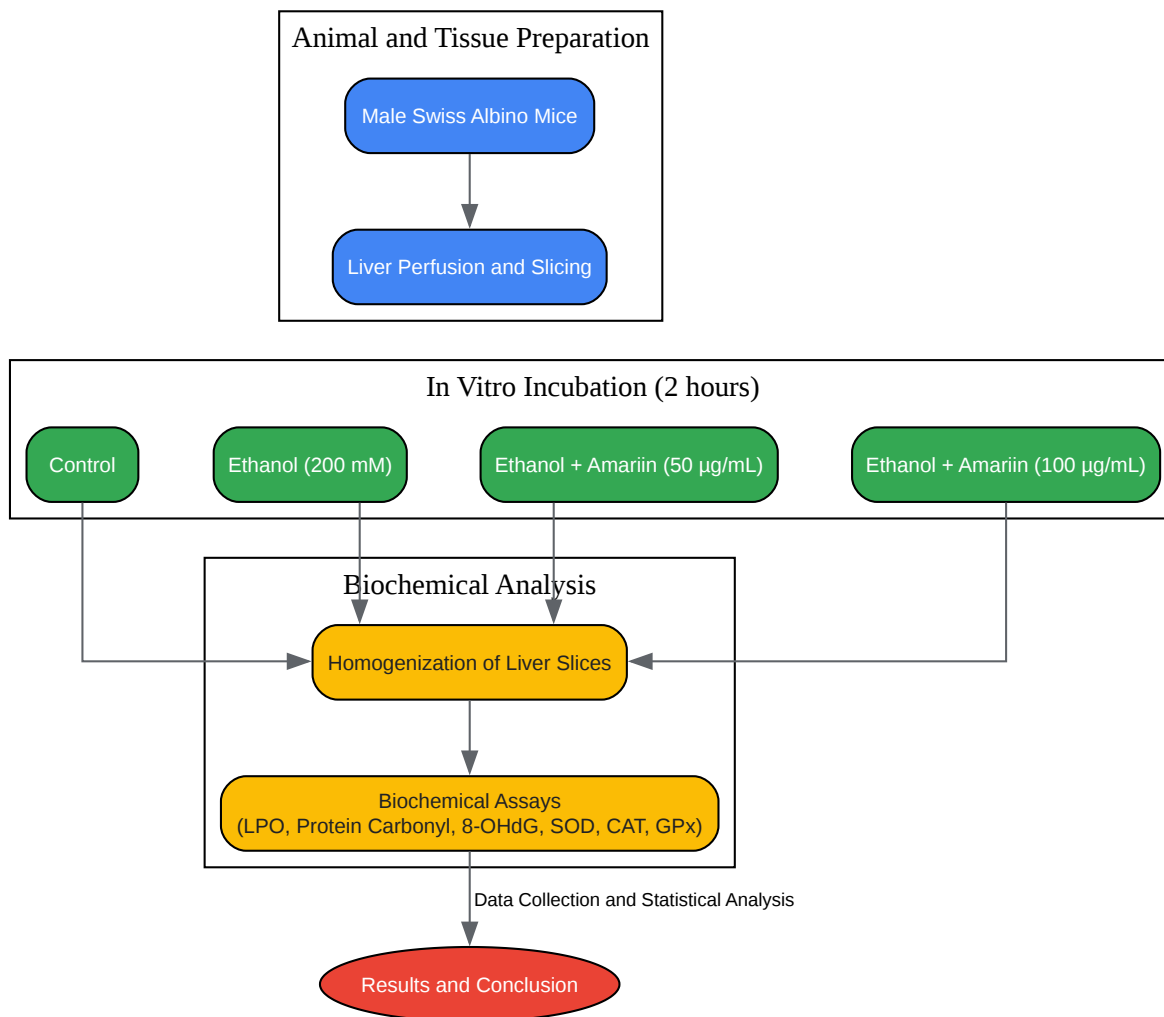
Following incubation, the liver slices were homogenized, and the homogenates were used for the following biochemical estimations:

- Lipid Peroxidation: Assessed by measuring the formation of malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) assay.
- Protein Carbonyl Content: Determined by the reaction with 2,4-dinitrophenylhydrazine (DNPH).

- 8-hydroxy-2'-deoxyguanosine (8-OHdG) Formation: Quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
- Antioxidant Enzyme Activities:
 - Superoxide Dismutase (SOD): Assayed by its ability to inhibit the autoxidation of pyrogallol.
 - Catalase (CAT): Measured by the decomposition of hydrogen peroxide.
 - Glutathione Peroxidase (GPx): Determined by the rate of NADPH oxidation.

Visualization of Experimental Workflow

The logical flow of the experimental procedure to assess the hepatoprotective effect of **Amariin** is depicted in the following diagram.



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References

- 1. How to convert image to SMILES [mathpix.com]
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